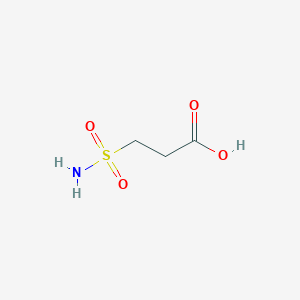

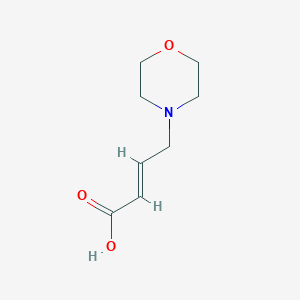

![molecular formula C6H4N4O2 B170278 3-Nitro-1H-pyrazolo[3,4-b]pyridine CAS No. 116855-00-6](/img/structure/B170278.png)

3-Nitro-1H-pyrazolo[3,4-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

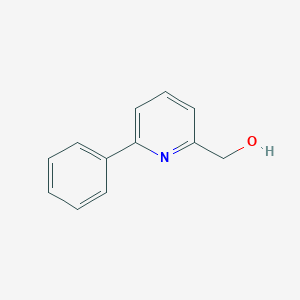

“3-Nitro-1H-pyrazolo[3,4-b]pyridine” is a heterocyclic compound . It belongs to the group of pyrazolo[3,4-b]pyridines, which present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines has been extensively studied . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridines, including “this compound”, is characterized by the fusion of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridines are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported in numerous references .Scientific Research Applications

Kinase Inhibition

3-Nitro-1H-pyrazolo[3,4-b]pyridine has been highlighted for its role in the design of kinase inhibitors. Its structural versatility enables it to interact with kinases through multiple binding modes, making it a recurring motif in the development of compounds targeting a broad range of kinase activities. This compound's efficacy is attributed to its potential to form hydrogen bond donor-acceptor pairs with kinase enzymes, particularly at the hinge region, enhancing potency and selectivity (Wenglowsky, 2013).

Organic Synthesis and Catalysis

The chemical structure of this compound contributes significantly to its utility in organic synthesis and catalysis. Heterocyclic N-oxide derivatives, including those synthesized from pyrazolo[3,4-b]pyridine, have shown a wide range of functionalities, playing vital roles in the formation of metal complexes, asymmetric synthesis, and medicinal chemistry due to their versatility as synthetic intermediates (Li et al., 2019).

Drug Development

In the realm of drug development, this compound-based compounds have been explored for their potential therapeutic applications. The scaffold is instrumental in the development of drug candidates displaying a broad spectrum of medicinal properties, including anticancer, anti-inflammatory, and CNS agent activities. The structure-activity relationship (SAR) studies surrounding this scaffold emphasize its significance in medicinal chemistry, presenting opportunities for further exploitation in developing potential drug candidates (Cherukupalli et al., 2017).

Material Science

The unique properties of this compound also find applications in material science, particularly in the development of polynuclear complexes and coordination compounds. These applications exploit the structural features of spacer-armed pyridylazoles, derived from pyrazolo[3,4-b]pyridine, to self-assemble into polynuclear clusters with highly symmetric architectures, demonstrating the compound's versatility beyond biological systems (Gusev et al., 2019).

Mechanism of Action

Target of Action

It’s known that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which 3-nitro-1h-pyrazolo[3,4-b]pyridine belongs, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Mode of Action

It’s known that the pyrazolo[3,4-b]pyridine derivatives can interact with their targets in a way that leads to changes in cellular processes .

Biochemical Pathways

It’s known that pyrazolo[3,4-b]pyridine derivatives can affect various biochemical pathways depending on their specific targets .

Result of Action

It’s known that pyrazolo[3,4-b]pyridine derivatives can have various effects, such as anticancer activity .

properties

IUPAC Name |

3-nitro-2H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-10(12)6-4-2-1-3-7-5(4)8-9-6/h1-3H,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUHQAOOAIVBTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2N=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556418 |

Source

|

| Record name | 3-Nitro-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116855-00-6 |

Source

|

| Record name | 3-Nitro-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

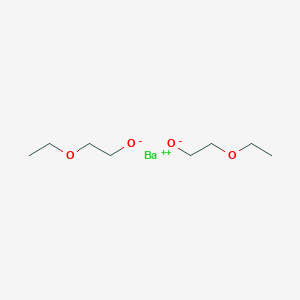

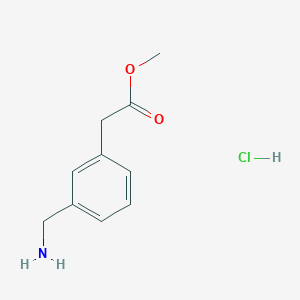

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B170207.png)

![3-[(2-Phenylethyl)amino]propanenitrile](/img/structure/B170220.png)